4-chloro-N-{5-[(2-methylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide
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Overview
Description
4-chloro-N-{5-[(2-methylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The presence of the thiadiazole ring in its structure contributes to its unique chemical and biological properties.
Preparation Methods
The synthesis of 4-chloro-N-{5-[(2-methylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to obtain the thiadiazole ring . The reaction conditions often include the use of catalysts such as copper chloride and solvents like methanol. Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
4-chloro-N-{5-[(2-methylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: It exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Medicine: Its anticancer properties are being explored for potential therapeutic applications.
Industry: It is used in the development of biocides, fungicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-{5-[(2-methylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, disrupting their normal function. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact pathways involved depend on the specific biological context .
Comparison with Similar Compounds
Similar compounds include other 1,3,4-thiadiazole derivatives such as:
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
- 2,2-dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide These compounds share similar structural features but differ in their specific substituents, leading to variations in their biological activities and applications .
Properties
Molecular Formula |
C13H14ClN3OS2 |
---|---|
Molecular Weight |
327.9 g/mol |
IUPAC Name |
4-chloro-N-[5-(2-methylpropylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C13H14ClN3OS2/c1-8(2)7-19-13-17-16-12(20-13)15-11(18)9-3-5-10(14)6-4-9/h3-6,8H,7H2,1-2H3,(H,15,16,18) |
InChI Key |
KIKCBFHDWZNUOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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